molecular formula C32H46N5O17P B576120 AC-Tyr(PO3H2)-glu-glu-ile-glu

AC-Tyr(PO3H2)-glu-glu-ile-glu

Cat. No.: B576120
M. Wt: 803.7 g/mol
InChI Key: QQEKQSBIEKQXQS-PSCZMIBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is a synthetic peptide composed of acetylated tyrosine, phosphorylated tyrosine, glutamic acid, isoleucine, and glutamic acid

Mechanism of Action

Target of Action

The primary target of the compound AC-TYR(PO3H2)-GLU-GLU-ILE-GLU is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can function as an on or off switch in many cellular functions and is critical in many cellular processes such as cell division and growth, and cell differentiation and death.

Mode of Action

The compound interacts with its targets through a process known as radical hydrogen atom transfer (HAT) from the Cα position . In the case of Ac-Tyr-OMe, HAT from the phenolic OH group is the kinetically preferred pathway, which shuts down when hydrogen bonding with an amine occurs . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

Biochemical Pathways

The compound affects the tyrosine kinase pathway, which plays a crucial role in the signal transduction cascade, leading to cell growth and differentiation . The compound’s interaction with tyrosine kinases can influence the phosphorylation state of proteins, thereby affecting the activation state of various biochemical pathways.

Pharmacokinetics

Peptides generally have good tissue penetration but may be susceptible to enzymatic degradation, affecting their bioavailability .

Result of Action

The result of the compound’s action is the modulation of tyrosine kinase activity, which can influence various cellular processes. By affecting the phosphorylation state of proteins, it can potentially alter cell growth, differentiation, and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its target . Furthermore, the presence of other competing substrates or inhibitors can also influence the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound-OH follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: The disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like hydroxylamine or thiols.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted phosphoryl groups.

Scientific Research Applications

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH has diverse applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Investigated for its role in signal transduction pathways involving phosphorylated tyrosine residues.

    Medicine: Potential therapeutic applications in targeting specific protein interactions.

    Industry: Utilized in manufacturing processes to improve product quality and efficiency.

Comparison with Similar Compounds

Similar Compounds

    Ac-Glu-Tyr(PO3H2)-Ile-Asn-Gln-NH2: Another phosphorylated peptide with similar biological activity.

    Biotinylated phosphotyrosine-containing peptides: Used in studies of phosphopeptide interactions with SH2 and PTB domains.

Uniqueness

AC-TYR(PO3H2)-GLU-GLU-ILE-GLU-OH is unique due to its specific sequence and the presence of both acetylated and phosphorylated tyrosine residues. This combination allows for the study of complex biochemical interactions and signaling pathways, making it a valuable tool in research.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53)/t16-,20-,21-,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKQSBIEKQXQS-PSCZMIBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N5O17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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